molecular formula C14H14N2O4S B8693283 4-methyl-N-(4-methyl-3-nitrophenyl)benzenesulfonamide CAS No. 6390-24-5

4-methyl-N-(4-methyl-3-nitrophenyl)benzenesulfonamide

Cat. No. B8693283
M. Wt: 306.34 g/mol
InChI Key: LBAIGGSVFJQRSO-UHFFFAOYSA-N
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Patent
US06586617B1

Procedure details

To a suspension of sodium hydride (60%, 0.14 g (3.50 mmol)) in DMF (3.0 ml), 4′-methyl-3′-nitro-p-toluenesulfonanilide (1.00 g (3.26 mmol)) was added with stirring at room temperature. To the resulting mixture, after 15 minutes' stirring at room temperature, dimethyl sulfate (0.34 ml (3.56 mmol)) was added dropwise. After one hours' stirring at room temperature, the reaction mixture was poured into water and extracted with ethyl acetate. The extract was washed with water and saturated sodium chloride solution, successively, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. Diethyl ether was added to the residue, and the solid separated was filtered and washed to give 0.79 g (76%) of the title compound as pale yellow crystals.
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[CH:20]=[CH:19][C:7]([NH:8][S:9]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)(=[O:11])=[O:10])=[CH:6][C:5]=1[N+:21]([O-:23])=[O:22].S(OC)(O[CH3:28])(=O)=O.O>CN(C=O)C>[CH3:28][N:8]([S:9]([C:12]1[CH:13]=[CH:14][C:15]([CH3:18])=[CH:16][CH:17]=1)(=[O:11])=[O:10])[C:7]1[CH:19]=[CH:20][C:4]([CH3:3])=[C:5]([N+:21]([O-:23])=[O:22])[CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.14 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(C=C(NS(=O)(=O)C2=CC=C(C=C2)C)C=C1)[N+](=O)[O-]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.34 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
To the resulting mixture, after 15 minutes' stirring at room temperature
Duration
15 min
STIRRING
Type
STIRRING
Details
After one hours' stirring at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
successively, dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Diethyl ether was added to the residue
CUSTOM
Type
CUSTOM
Details
the solid separated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC(=C(C=C1)C)[N+](=O)[O-])S(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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